molecular formula C8H13BrN4 B13731188 5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine CAS No. 3438-57-1

5-Bromo-4-tert-butyl-6-hydrazinylpyrimidine

Cat. No.: B13731188
CAS No.: 3438-57-1
M. Wt: 245.12 g/mol
InChI Key: CMBJTROISPRCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-tert-butyl-6-hydrazinopyrimidine: is a chemical compound with the molecular formula C8H13BrN4 . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a hydrazino group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-tert-butyl-6-hydrazinopyrimidine typically involves the following steps:

    tert-Butylation: The tert-butyl group can be introduced at the 4th position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydrazination: The hydrazino group can be introduced at the 6th position by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of 5-Bromo-4-tert-butyl-6-hydrazinopyrimidine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-4-tert-butyl-6-hydrazinopyrimidine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products:

    Oxidation: Oxidized derivatives such as pyrimidine oxides.

    Reduction: Reduced derivatives such as hydrazine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-4-tert-butyl-6-hydrazinopyrimidine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors .

Industry: The compound is used in the development of new materials, such as polymers and coatings, with specific properties tailored to industrial applications .

Mechanism of Action

The mechanism of action of 5

Properties

CAS No.

3438-57-1

Molecular Formula

C8H13BrN4

Molecular Weight

245.12 g/mol

IUPAC Name

(5-bromo-6-tert-butylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C8H13BrN4/c1-8(2,3)6-5(9)7(13-10)12-4-11-6/h4H,10H2,1-3H3,(H,11,12,13)

InChI Key

CMBJTROISPRCLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=N1)NN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.